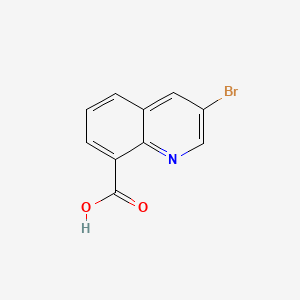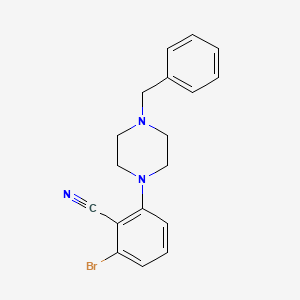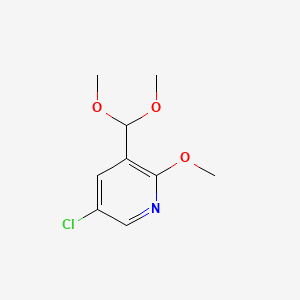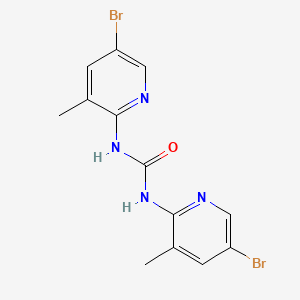
3-Bromoquinoline-8-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromoquinoline-8-carboxylic acid is a derivative of quinoline . Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives has been reported in various studies . For instance, one study reported the synthesis of quinoline derivatives via aniline and glycerine in the presence of a strong acid and an oxidant . Another study reported the use of enaminone as a replacement for 1,3-dicarbinols to improve the yield and practicality of the reaction .Molecular Structure Analysis
The molecular structure of 3-Bromoquinoline-8-carboxylic acid can be represented by the SMILES stringO=C(O)C1=CC2=CC=CC(Br)=C2N=C1 . Its molecular formula is C10H6BrNO2 . Chemical Reactions Analysis
Quinoline derivatives have been used in various chemical reactions . For example, one study reported the use of quinoline derivatives in the synthesis of 5H-pyrido[3,2,1-ij]quinolin-3-one, via palladium-catalyzed coupling reaction with acrolein .Physical And Chemical Properties Analysis
3-Bromoquinoline-8-carboxylic acid is a solid compound . Its molecular weight is 252.06 .Aplicaciones Científicas De Investigación
Photolabile Protecting Groups
Brominated Hydroxyquinoline as a Photolabile Protecting Group : A new photolabile protecting group for carboxylic acids, based on 8-bromo-7-hydroxyquinoline (BHQ), demonstrates greater single-photon quantum efficiency than other established protecting groups. BHQ's sensitivity to multiphoton-induced photolysis makes it suitable for in vivo applications, particularly due to its increased solubility and low fluorescence, which are advantageous for caging biological messengers (Fedoryak & Dore, 2002).
Analytical Chemistry
Novel Derivatization Reagent for Biological Carboxylic Acids : 1-(3-Aminopropyl)-3-bromoquinolinium bromide (APBQ) has been synthesized for the analysis of biological carboxylic acids, such as bile acids and free fatty acids, in human plasma. APBQ's efficiency in derivatization, coupled with its characteristic bromine isotope pattern in mass spectra, facilitates the selective determination of these acids (Mochizuki et al., 2013).
Organic Synthesis Methodologies
Palladium-Catalyzed Arylation and Alkylation of C-H Bonds : The use of palladium acetate, in conjunction with an 8-aminoquinoline auxiliary, allows for the direct arylation and alkylation of sp^2 and sp^3 C-H bonds in carboxylic acid derivatives. This methodology demonstrates the versatility of palladium-catalyzed reactions in functionalizing amine and carboxylic acid derivatives through C-H bond activation (Nadres et al., 2013).
Enzyme Inhibition Studies
Quinoline-8-Carboxamides as PARP-1 Inhibitors : A series of quinoline-8-carboxamides, designed to maintain their pharmacophore conformation through an intramolecular hydrogen bond, have been synthesized and evaluated as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). This enzyme is a target for drug design due to its role in DNA repair processes. The synthesis approach includes Pd-catalyzed couplings to introduce diversity and achieve potent inhibition of PARP-1 activity (Lord et al., 2009).
Mecanismo De Acción
Target of Action
3-Bromoquinoline-8-carboxylic acid is a phenolic compound that has been shown to have potent antagonist activity against mineralocorticoid receptors . Mineralocorticoid receptors play a crucial role in maintaining electrolyte balance and blood pressure.
Mode of Action
The compound interacts with its target, the mineralocorticoid receptors, by binding to them and inhibiting their activity. This results in a decrease in the expression of genes regulated by these receptors, leading to a reduction in the production of proteins involved in electrolyte balance and blood pressure regulation .
Biochemical Pathways
The primary biochemical pathway affected by 3-Bromoquinoline-8-carboxylic acid is the mineralocorticoid signaling pathway. By acting as an antagonist to the mineralocorticoid receptors, it disrupts the normal functioning of this pathway, leading to downstream effects such as altered electrolyte balance and blood pressure regulation .
Pharmacokinetics
Like other quinoline derivatives, it is expected to have good bioavailability .
Result of Action
The molecular and cellular effects of 3-Bromoquinoline-8-carboxylic acid’s action include a decrease in the expression of genes regulated by mineralocorticoid receptors and a subsequent reduction in the production of proteins involved in electrolyte balance and blood pressure regulation .
Safety and Hazards
Direcciones Futuras
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are essential in drug discovery and play a major role in medicinal chemistry . Therefore, future research could focus on exploring new synthesis methods and applications of quinoline derivatives .
Propiedades
IUPAC Name |
3-bromoquinoline-8-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-7-4-6-2-1-3-8(10(13)14)9(6)12-5-7/h1-5H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAKYYQAYNQGRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90712408 |
Source


|
| Record name | 3-Bromoquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90712408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromoquinoline-8-carboxylic acid | |
CAS RN |
1315366-78-9 |
Source


|
| Record name | 3-Bromoquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90712408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde](/img/structure/B581546.png)
![5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B581547.png)







